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molecular formula C9H16O5S B139696 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate CAS No. 141120-33-4

1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate

Cat. No. B139696
M. Wt: 236.29 g/mol
InChI Key: XSLHQJJTBVYMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

A suspension of sodium hydride (72.6 mg, 1.82 mmol) in DMF (1 mL); was cooled in an ice/water bath and treated with a solution of 4-iodopyrazole (242 mg, 1.21 mmol) in DMF (2 mL) added dropwise under an atmosphere of nitrogen in 5 min. After stirring in the cold for another 30 min, a solution of 1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate (321 mg, 1.33 mmol) in DMF (2 mL) was added dropwise at 0° C. The mixture was warmed to RT and was then immersed in 150° C. oil bath and stirred for 2 h. The mixture was treated with water (15 mL), extracted with EtOAc (3×20 mL). The extracts were washed with water (3×15 mL), brine (15 mL), dried over MgSO4. After concentration in vacuo, a brown solid was obtained. It was dissolved in MeOH and after water was added, a solid formed, which was filtered off to give 266 mg (66%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3): δ 7.50 (s, 1 H), 7.49 (s, 1 H), 4.23 (tt, J=4.2, 11.2 Hz, 1 H), 2.34-2.20 (m, 1 H), 2.21-1.96 (m, 4 H), 1.95-1.81 (m, 2 H), 1.82-1.66 (m, 3 H), 1.33-1.22 (m, 2 H); MS (ESI): 334.96 [M+H]+; HPLC tR=3.26 min.
Quantity
72.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
321 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
66%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[CH:5]=[N:6][NH:7][CH:8]=1.CS(O[CH:14]1[CH2:23][CH2:22][C:17]2([O:21][CH2:20][CH2:19][O:18]2)[CH2:16][CH2:15]1)(=O)=O.O>CN(C=O)C.CO>[O:18]1[C:17]2([CH2:22][CH2:23][CH:14]([N:6]3[CH:5]=[C:4]([I:3])[CH:8]=[N:7]3)[CH2:15][CH2:16]2)[O:21][CH2:20][CH2:19]1 |f:0.1|

Inputs

Step One
Name
Quantity
72.6 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
242 mg
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
321 mg
Type
reactant
Smiles
CS(=O)(=O)OC1CCC2(OCCO2)CC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring in the cold for another 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice/water bath
ADDITION
Type
ADDITION
Details
added dropwise under an atmosphere of nitrogen in 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was then immersed in 150° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The extracts were washed with water (3×15 mL), brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
a brown solid was obtained
CUSTOM
Type
CUSTOM
Details
a solid formed
FILTRATION
Type
FILTRATION
Details
which was filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCOC12CCC(CC2)N2N=CC(=C2)I
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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